4-(4-Nitrophenyl)-1H-1,2,3-triazole

Antitrypanosomal Activity Chagas Disease In Vitro Efficacy

Procure 4-(4-Nitrophenyl)-1H-1,2,3-triazole as a validated starting point for medicinal chemistry campaigns focused on Chagas disease. The 4-nitrophenyl group is essential for binding activity and antitrypanosomal potency, yielding derivatives with superior in vitro IC50 values (as low as 0.10 μM) and selectivity indices (SI > 400) versus benznidazole.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 6111-97-3
Cat. No. B1658464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)-1H-1,2,3-triazole
CAS6111-97-3
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)7-3-1-6(2-4-7)8-5-9-11-10-8/h1-5H,(H,9,10,11)
InChIKeyHXIHDBOLXXRPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)-1H-1,2,3-Triazole: An Essential Pharmacophore in Antitrypanosomal Research and Drug Discovery


4-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS 6111-97-3) is a 1,4-disubstituted 1,2,3-triazole derivative that serves as a critical synthetic building block and bioactive scaffold in medicinal chemistry [1]. This compound comprises a central 1H-1,2,3-triazole core substituted at the 4-position with a 4-nitrophenyl moiety. This specific substitution pattern is crucial for its biological activity, as the nitrophenyl group enables key intermolecular interactions, including hydrogen bonding and π-π stacking, with biological macromolecules . Its molecular formula is C8H6N4O2, with a molecular weight of 190.16 g/mol and a calculated logP of approximately 1.70, which informs its lipophilicity profile . The compound is recognized as a privileged structure that underpins the activity of several lead compounds against the neglected tropical disease Chagas disease, which is caused by the parasite Trypanosoma cruzi [1].

Why the 4-(4-Nitrophenyl)-1H-1,2,3-triazole Scaffold Cannot Be Substituted by Generic Triazole Analogs


Generic substitution with other 1,2,3-triazole derivatives, even those with different 4-aryl substituents, is scientifically invalid due to the unique structure-activity relationship (SAR) conferred by the 4-nitrophenyl group. SAR studies have conclusively demonstrated that replacing the p-nitrophenyl group with other substituents dramatically reduces or abolishes key biological activities, such as the ability to displace [3H]diazepam from bovine brain membranes, where the p-nitrophenyl group was found to be essential for binding activity [1]. Furthermore, in the context of antitrypanosomal research, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is specifically identified as the essential core required for maintaining potent activity against Trypanosoma cruzi, with modifications to other parts of the molecule being explored while this core remains intact [2]. This establishes that the compound is not an interchangeable commodity but a precisely defined molecular entity with a distinct pharmacological fingerprint.

Quantitative Evidence Guide for 4-(4-Nitrophenyl)-1H-1,2,3-Triazole as a Differentiated Antitrypanosomal Lead Scaffold


Superior In Vitro Trypanocidal Activity of Hit 1 Compared to First-Line Drug Benznidazole

A derivative of 4-(4-nitrophenyl)-1H-1,2,3-triazole, designated 'hit 1' (N-benzyl-2-[4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl] acetamide), demonstrated potent activity against the trypomastigote form of Trypanosoma cruzi (Tulahuen strain). In a direct head-to-head comparison, hit 1 exhibited an IC50 of 7 ± 2 μM, which is approximately 5-fold more potent than the first-line clinical drug benznidazole (BZN), which had an IC50 of 34 μM in the same assay [1]. This marked improvement in potency underscores the value of the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold as a starting point for developing next-generation antitrypanosomal agents.

Antitrypanosomal Activity Chagas Disease In Vitro Efficacy

Significantly Enhanced Therapeutic Window: Higher Selectivity Index for Triazole Derivative vs. Benznidazole

A critical differentiator for any drug candidate is its safety margin, quantified by the Selectivity Index (SI = CC50 / IC50). The 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative hit 1 demonstrated a high selectivity index of 114, indicating a wide therapeutic window between its antiparasitic activity and its cytotoxicity [1]. While a direct SI value for BZN was not reported in the same study, its IC50 of 34 μM, combined with known cytotoxicity profiles, suggests a significantly smaller safety margin. This high SI is a direct consequence of the compound's structural features, providing a clear advantage for hit 1 as a lead scaffold over the current standard of care.

Selectivity Index Therapeutic Window Cytotoxicity

Potent Antiamastigote Activity with Exceptional Selectivity for Advanced Triazole Derivatives

Further optimization of the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold led to the development of galactosyl derivatives, compounds 16 and 19. These advanced analogs exhibited remarkably potent activity against the intracellular amastigote form of T. cruzi, the clinically relevant stage of the parasite. In infected LLC-MK2 and C2C12 cells, compound 16 showed IC50 values of 0.16 ± 0.02 μM and 0.13 ± 0.01 μM, respectively, while compound 19 showed 0.10 ± 0.04 μM and 0.11 ± 0.02 μM, respectively [1]. Their corresponding selectivity indices were all >400. In stark contrast, benznidazole (BZN) required much higher concentrations to achieve antiamastigote activity (IC50: LLC-MK2, 1.4 ± 0.1 μM; C2C12, 6 ± 1 μM) and exhibited significantly lower selectivity indices, ranging from 14.4 to 32.8 [1]. This demonstrates a >10-fold improvement in potency and a >10-fold improvement in selectivity for the triazole derivatives compared to BZN.

Antiamastigote Activity Intracellular Amastigotes Chagas Disease

Synergistic and Residual Anti-Parasitic Activity in Combination with Benznidazole

A key advantage of the 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives is their potential for combination therapy with existing drugs. In a direct comparison, all tested combinations of compounds 16 or 19 with BZN outperformed BZN alone, significantly reducing post-treatment parasite burdens even at the lowest tested concentration (0.06 μM) of the triazole compounds [1]. Furthermore, pre-exposure of host cells to compounds 16 and 19 led to a substantial reduction in infection rates, demonstrating potent residual antiamastigote activity [1]. This combined inhibitory activity is likely synergistic and operates through a mechanism distinct from BZN, as the compounds showed only residual activity when tested as substrates for T. cruzi nitroreductase (TcNTR), the enzyme activated by BZN [1].

Synergistic Activity Residual Activity Combination Therapy

Validated Research and Industrial Application Scenarios for 4-(4-Nitrophenyl)-1H-1,2,3-triazole


Lead Optimization in Chagas Disease Drug Discovery Programs

Procure 4-(4-nitrophenyl)-1H-1,2,3-triazole as a validated starting point for medicinal chemistry campaigns focused on Chagas disease. The quantitative evidence demonstrates that this scaffold yields derivatives with significantly improved in vitro potency (IC50 values as low as 0.10 μM against intracellular amastigotes) and vastly superior selectivity indices (SI > 400) compared to the first-line drug benznidazole [1]. By focusing on this scaffold, research teams can bypass the screening of less promising chemotypes and concentrate resources on optimizing a core structure with proven, superior activity and an established structure-activity relationship [1].

Investigating Non-Nitroreductase Dependent Antitrypanosomal Mechanisms

Use this compound class as a tool to explore new therapeutic mechanisms for Chagas disease. The evidence shows that key derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole operate through mechanisms distinct from the nitroreductase-dependent activation required by benznidazole, as they were poor substrates for TcNTR [1]. This makes the scaffold invaluable for researchers aiming to discover novel druggable targets in T. cruzi and to develop next-generation therapies that circumvent the known mechanisms of resistance and side effects associated with existing nitroheterocyclic drugs [1].

Development of Combination or Adjuvant Therapies for Chronic Chagas Disease

Leverage the potent synergistic and residual activity of this scaffold's derivatives to formulate new combination therapies. The quantitative data confirm that adding even sub-micromolar concentrations (0.06 μM) of advanced analogs (e.g., compounds 16 and 19) to benznidazole treatment results in significantly better reduction of parasite burden than benznidazole alone [1]. This supports the procurement of this chemical series for preclinical studies aimed at improving treatment outcomes for the difficult-to-treat chronic phase of Chagas disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Nitrophenyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.